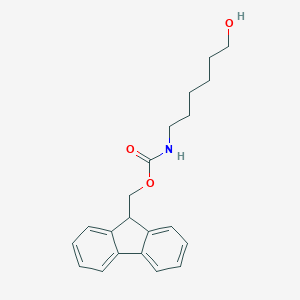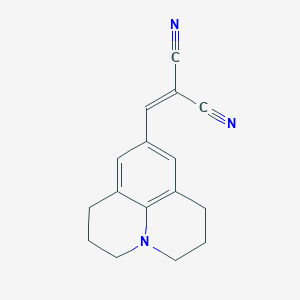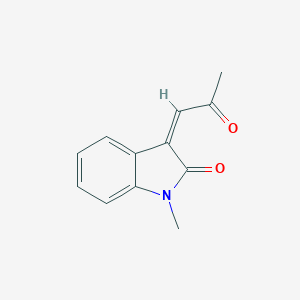![molecular formula C31H26N2O3 B162970 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid CAS No. 133430-68-9](/img/structure/B162970.png)
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. Also known as BQCA, this compound belongs to the family of benzamides and has been studied for its effects on a variety of physiological and biochemical processes.
Wirkmechanismus
BQCA works by binding to and activating mGluR1, which leads to the activation of various intracellular signaling pathways. This results in the modulation of synaptic transmission and plasticity, as well as the regulation of neuronal excitability. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
BQCA has been shown to have a range of biochemical and physiological effects, both in vitro and in vivo. These include the modulation of synaptic transmission and plasticity, the regulation of neuronal excitability, the enhancement of LTP, and the improvement of cognitive performance. BQCA has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BQCA in lab experiments is its high potency and selectivity for mGluR1, which allows for precise modulation of synaptic transmission and plasticity. However, BQCA is also known to have off-target effects on other receptors, which may complicate data interpretation. Another limitation is the potential for toxicity at high doses, which must be carefully monitored in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on BQCA. One area of interest is the development of more selective and potent mGluR1 agonists, which may have improved therapeutic potential. Another direction is the investigation of BQCA's effects on other physiological and biochemical processes, such as inflammation and oxidative stress. Finally, BQCA may have potential applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression, which could be explored in future clinical trials.
Synthesemethoden
The synthesis of BQCA involves several steps, starting with the reaction of 2-chlorobenzoic acid with benzylamine to form N-benzyl-2-chlorobenzamide. This intermediate is then reacted with 2-(quinolin-2-ylmethoxy)aniline to produce the final product, 4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid. The purity and yield of BQCA can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BQCA has been extensively studied for its effects on the human body, particularly in the field of neuroscience. It is a potent and selective agonist of the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in synaptic plasticity and learning and memory processes. BQCA has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region involved in memory formation, and improve cognitive performance in animal models.
Eigenschaften
CAS-Nummer |
133430-68-9 |
|---|---|
Produktname |
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
Molekularformel |
C31H26N2O3 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H26N2O3/c34-31(35)26-15-13-24(14-16-26)21-33(20-23-7-2-1-3-8-23)28-10-6-11-29(19-28)36-22-27-18-17-25-9-4-5-12-30(25)32-27/h1-19H,20-22H2,(H,34,35) |
InChI-Schlüssel |
HFCVANWDNMLKNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC=C3)OCC4=NC5=CC=CC=C5C=C4 |
Andere CAS-Nummern |
133430-68-9 |
Synonyme |
ETH 603 ETH 647 ETH-603 ETH-647 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



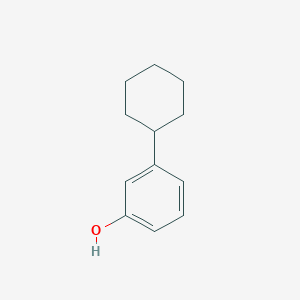
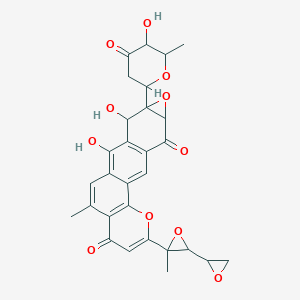
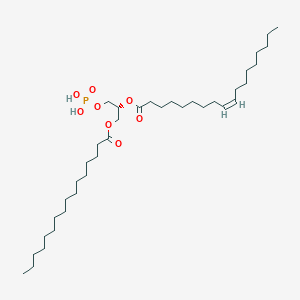

![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)
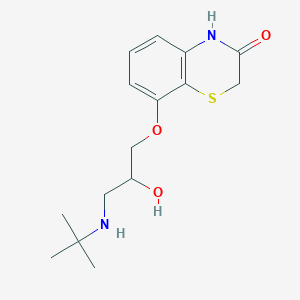

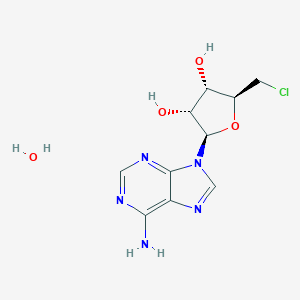
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
